![molecular formula C23H20BrNO2 B4008038 5-(5-bromo-2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4008038.png)
5-(5-bromo-2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, including those similar to the molecule , often involves multistep reactions, including cyclocondensation and the use of organocatalysts. For instance, Kiyani (2018) discusses the synthesis of tetrahydrobenzo[b]pyrans, which shares structural similarities with the target compound, using three-component cyclocondensation processes (Kiyani, 2018). Such methodologies could potentially be adapted for synthesizing the subject compound by altering the starting materials and conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be extensively studied through crystallography and computational methods. Tothadi, Joseph, and Desiraju (2013) reviewed halogen...halogen interactions in organic crystals, a concept relevant to understanding the molecular interactions and stability of brominated heterocycles like our compound of interest (Tothadi et al., 2013).
Chemical Reactions and Properties
Heterocyclic compounds often participate in a variety of chemical reactions, giving rise to numerous derivatives with potential biological activities. For example, the synthesis and antimicrobial properties of tetra substituted pyrazolines discussed by Govindaraju et al. (2012) highlight the chemical versatility and potential applications of such compounds (Govindaraju et al., 2012).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for its characterization and application. These properties are often determined through empirical studies and are essential for the development of pharmaceuticals and materials.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are fundamental for understanding the compound's behavior in different environments. The work by Moustafa et al. (2017) on the unexpected synthesis and rearrangements of polyfunctional heteroaromatics provides insights into the complex chemistry that such compounds can exhibit, underscoring the importance of thorough chemical investigation (Moustafa et al., 2017).
Scientific Research Applications
Synthesis and Evaluation of Derivatives
Research has focused on synthesizing and evaluating derivatives of benzo[c]phenanthridine for their cytotoxicity and antitumor properties. For instance, Janin et al. (1993) explored different tetrahydrobenzo[c]phenanthridin-6(5H)-ones for their structure-activity relationships in antitumor alkaloids, revealing the importance of topoisomerase poisoning properties in determining cytotoxicity, albeit without significant antitumor effects in specific leukemia systems (Janin, Croisy, Riou, & Bisagni, 1993).
Chemical Transformations and Spectral Analysis
Studies have also focused on the chemical transformations and spectral properties of related compounds. Pozharskii et al. (1971) investigated the synthesis and transformations of phenanthr[9,10]imidazoles, which involved condensation reactions and explored their metallation and nitration, indicating the chemical versatility of these frameworks (Pozharskii, Oleinikova, & Pupkova, 1971). Similarly, Cortés et al. (1988) synthesized derivatives that highlight the intricate chemical reactions leading to different structural outcomes, further emphasizing the structural diversity attainable within this class of compounds (Cortés, Martínez, Avila, & Toscano, 1988).
Potential Applications in Drug Discovery and Material Science
The research extends beyond cytotoxicity and antitumor applications, touching on materials science and drug discovery. Rathore et al. (2010) investigated heterocyclic compounds for their structural properties, which could be useful in optoelectronic applications and structure-based drug discovery, suggesting that these compounds could serve multiple roles beyond medicinal chemistry (Rathore, Karthikeyan, Sathiyanarayanan, & Aravindan, 2010).
properties
IUPAC Name |
5-(5-bromofuran-2-yl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO2/c1-23(2)11-15-20-14-6-4-3-5-13(14)7-8-16(20)25-22(21(15)17(26)12-23)18-9-10-19(24)27-18/h3-10,22,25H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYGQQKVEMFWTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)Br)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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